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Introduction
Prolactin, a versatile polypeptide hormone, plays a crucial role in a myriad of physiological

processes, including lactation, reproduction, metabolism, and immunoregulation.[1][2] The

growing interest in its therapeutic and research applications has necessitated the development

of robust and efficient methods for the production and purification of recombinant prolactin. This

document provides detailed application notes and protocols for various techniques employed in

the purification of recombinant prolactin, ensuring high purity and biological activity. The

methods described are applicable to prolactin expressed in various systems, with a primary

focus on bacterial expression, which is favored due to the low level of in vivo glycosylation of

the hormone.[1]

Purification Strategies Overview
The purification of recombinant prolactin often involves a multi-step chromatographic process

to remove host cell proteins, nucleic acids, and other contaminants. The choice of techniques

depends on the expression system, the presence of fusion tags, and the desired final purity.

Common strategies involve a combination of affinity chromatography (AC), ion exchange

chromatography (IEC), hydrophobic interaction chromatography (HIC), and size exclusion

chromatography (SEC).

A typical purification workflow for recombinant prolactin can be visualized as follows:
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Caption: A generalized workflow for the purification of recombinant prolactin.

Chromatographic Techniques and Protocols
Affinity Chromatography (AC)
Affinity chromatography is a powerful technique for the initial capture of recombinant prolactin,

especially when it is expressed with a fusion tag.

A two-step purification method involving IMAC followed by SEC has been successfully used for

purifying recombinant human prolactin (rhPRL) secreted into the periplasm of E. coli.[3]

Experimental Protocol:

Column: Ni(II)-charged IMAC column.

Equilibration Buffer: 20 mM Tris-HCl, 500 mM NaCl, 5 mM imidazole, pH 7.4.

Sample Preparation: Periplasmic extract adjusted to the same buffer composition as the

equilibration buffer.

Loading: Load the prepared sample onto the equilibrated column.

Wash: Wash the column with 5-10 column volumes (CV) of equilibration buffer to remove

unbound proteins.

Elution: Elute the bound His-tagged prolactin with a linear gradient of imidazole (5-500 mM)

in the equilibration buffer over 10-20 CV.
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Analysis: Collect fractions and analyze by SDS-PAGE to identify fractions containing the

purified prolactin.

For prolactin expressed with an MBP fusion tag, amylose resin is used for purification. This

method has been shown to enhance the solubility and stability of recombinant mouse prolactin.

[4][5]

Experimental Protocol:

Column: MBP Trap HP column (or similar amylose resin).[5]

Equilibration Buffer (Buffer A): 50 mM Tris-HCl, 0.5 M NaCl, pH 7.4.[5]

Sample Preparation: Soluble fraction from cell lysate.

Loading: Load the supernatant onto the equilibrated column.[4]

Wash: Wash the column with Buffer A to remove non-specifically bound proteins.[4]

Elution Buffer (Buffer B): Buffer A supplemented with 10 mM maltose.[5]

Elution: Elute the MBP-fusion prolactin with Buffer B.[4]

Tag Cleavage (Optional): If required, the MBP tag can be cleaved using a specific protease

(e.g., TEV protease).[4][5] The cleaved prolactin can then be separated from the MBP tag

and protease by re-running the sample over the MBP affinity column; the purified prolactin

will be in the flow-through.[5]

Ion Exchange Chromatography (IEC)
IEC separates proteins based on their net surface charge. It is a versatile technique that can be

used for capture, intermediate purification, or polishing steps.

Anion exchange chromatography is suitable for purifying prolactin, which generally has an

acidic isoelectric point (pI). DEAE (diethylaminoethyl) is a commonly used weak anion

exchanger.

Experimental Protocol:
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Column: DEAE-Sephadex or DEAE-cellulose column.[6][7]

Binding Buffer: A low ionic strength buffer with a pH above the pI of prolactin (e.g., 10 mM

NH4HCO3, 1 mM EDTA or 0.01 M phosphate-0.0065 M borate buffer, pH 7).[7]

Sample Preparation: Dialyze the prolactin-containing fraction against the binding buffer.

Loading: Load the sample onto the equilibrated column.

Wash: Wash with 5-10 CV of binding buffer.

Elution: Elute the bound prolactin using a stepwise or linear gradient of increasing salt

concentration (e.g., 0-0.5 M NaCl in the binding buffer).[7] Prolactin typically elutes at a

specific salt concentration (e.g., 0.2 M NaCl).[7]

Note: The inclusion of 20% (v/v) acetonitrile in the buffers for DEAE-cellulose

chromatography has been shown to increase the resolution and recovery of human prolactin.

[6][8]

Hydrophobic Interaction Chromatography (HIC)
HIC separates proteins based on their hydrophobicity. Human prolactin has been shown to be

hydrophobic in nature, making HIC an effective purification step.[6][8]

Experimental Protocol:

Column: Phenyl-Sepharose CL-4B or other HIC resin.[6][8]

Binding Buffer: A high salt concentration buffer (e.g., 1.7 M (NH4)2SO4 in 50 mM Tris-HCl,

pH 7.4). The high salt concentration enhances hydrophobic interactions.[9]

Sample Preparation: Add salt to the protein sample to match the binding buffer conditions.

Loading: Apply the sample to the equilibrated column. Prolactin can be adsorbed to phenyl-

Sepharose at low ionic strengths as well.[6]

Wash: Wash the column with the binding buffer.
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Elution: Elute the bound prolactin by decreasing the salt concentration using a linear

gradient. Alternatively, an acetonitrile gradient (0–30%, v/v) can be used for desorption.[6][8]

Size Exclusion Chromatography (SEC)
SEC, also known as gel filtration, separates proteins based on their size (hydrodynamic

radius). It is an excellent polishing step to remove aggregates and other remaining impurities.

[10]

Experimental Protocol:

Column: Sephadex G-100 Superfine, Zorbax GF-250, or other suitable SEC column.[11][12]

Mobile Phase: A buffer that ensures protein stability and minimizes interaction with the

column matrix (e.g., 50 mmol/L Tris buffer with 0.15 mmol/L NaCl at pH 7.2).[11]

Sample Preparation: Concentrate the prolactin-containing fraction from the previous step.

Loading: Inject the concentrated sample onto the column. The sample volume should be a

small percentage of the total column volume (typically 1-4%) for optimal resolution.

Elution: Elute the sample with the mobile phase at a constant flow rate. Larger molecules will

elute first.[10]

Analysis: Collect fractions and analyze by SDS-PAGE and UV absorbance at 280 nm.

Quantitative Data Summary
The following table summarizes the quantitative data from various purification strategies for

prolactin.
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Purification
Method

Source/Exp
ression
System

Fold
Purification

Recovery Final Purity
Reference(s
)

HIC (Phenyl-

Sepharose) &

AEX (DEAE-

Cellulose)

Human

Pituitary
85-fold 78%

Homogeneou

s
[6][8]

IMAC (Ni-

based) &

SEC

E. coli

(periplasmic)
- 77% >99.5% [3]

MBP Affinity

Chromatogra

phy (two-

step)

E. coli

(soluble)
- - >99% [4]

Solubilization/

Refolding

from

Inclusion

Bodies &

Dialysis

E. coli

(inclusion

bodies)

- 33% Pure [1]

HIC, SEC,

and IEC

Human

Pituitary
- -

Homogeneou

s
[12]

Prolactin Signaling Pathway
Understanding the biological activity of purified recombinant prolactin is crucial. Prolactin exerts

its effects by binding to the prolactin receptor (PRLR), a member of the class I cytokine

receptor superfamily.[13][14] This binding event triggers the dimerization of the receptor and

the activation of associated Janus kinases (JAKs), primarily JAK2.[14] Activated JAK2 then

phosphorylates tyrosine residues on the intracellular domain of the PRLR, creating docking

sites for various signaling molecules. This initiates several downstream signaling cascades,

including the JAK-STAT, MAPK, and PI3K/AKT pathways, which regulate cell proliferation,

differentiation, and survival.[13][15][16]
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Caption: Canonical signaling pathways activated by prolactin binding to its receptor.
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Conclusion
The purification of recombinant prolactin to high purity and activity is achievable through a

combination of well-established chromatographic techniques. The choice of the specific

purification scheme should be tailored to the expression system and the intended downstream

application of the protein. The protocols and data presented here provide a comprehensive

guide for researchers, scientists, and drug development professionals to establish and optimize

their prolactin purification processes. Subsequent analysis of the purified protein's biological

activity, for instance, through cell-based assays measuring the activation of the signaling

pathways described, is essential to confirm its functionality.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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